molecular formula C7H7N3O2 B13176704 Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate

Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate

Cat. No.: B13176704
M. Wt: 165.15 g/mol
InChI Key: RCXXIKPUETVOLZ-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is a chemical compound with the molecular formula C7H7N3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign . These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include methanol, sulfuric acid, potassium permanganate, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its alkyne group, for example, allows for unique reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

methyl 3-(2-methyl-1,2,4-triazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C7H7N3O2/c1-10-6(8-5-9-10)3-4-7(11)12-2/h5H,1-2H3

InChI Key

RCXXIKPUETVOLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C#CC(=O)OC

Origin of Product

United States

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